GABA Exhibits Broad-Spectrum Receptor Agonism, Unlike the Gabapentinoids' Inactivity at GABA Receptors
γ-Aminobutyrate (GABA) is the endogenous agonist for ionotropic GABAA and GABAC receptors and metabotropic GABAB receptors [1]. In stark contrast, the structurally related anticonvulsants gabapentin and pregabalin exhibit no detectable binding or functional activity at any of these receptors. Radioligand displacement studies confirm that gabapentin does not displace [3H]GABA from GABAB receptor sites in rat synaptic membranes at concentrations up to 1 mM [2]. Furthermore, in five distinct functional recombinant assays, gabapentin displayed no agonistic effects on either the GABAB(1a,2) or GABAB(1b,2) heterodimer [2]. The therapeutic target of gabapentinoids is instead the α2δ subunit of voltage-gated calcium channels, a target GABA does not interact with at physiological concentrations.
| Evidence Dimension | GABAB Receptor Agonism (Functional Activity) |
|---|---|
| Target Compound Data | Full agonist activity at GABAB receptors (EC50 values in low micromolar range) [1] |
| Comparator Or Baseline | Gabapentin: No agonistic activity at GABAB receptors up to 1 mM [2] |
| Quantified Difference | Qualitative difference: GABA is a potent agonist; gabapentin is inactive (>1000-fold difference in effective concentration, inferred) |
| Conditions | Recombinant GABAB receptor heterodimers expressed in Xenopus laevis oocytes and mammalian cells; electrophysiology, calcium mobilization, and inositol phosphate assays |
Why This Matters
This distinction is fundamental for any assay or application relying on direct modulation of GABAergic neurotransmission; substituting gabapentin for GABA in such contexts will yield a false negative result.
- [1] Characterization of GABA Receptors. PMC. US National Library of Medicine. View Source
- [2] Jensen AA, Mosbacher J, Elg S, et al. The anticonvulsant gabapentin (neurontin) does not act through gamma-aminobutyric acid-B receptors. Mol Pharmacol. 2002;61(6):1377-1384. doi:10.1124/mol.61.6.1377 View Source
